![molecular formula C19H23Cl2N3O2 B2831579 tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 1024014-25-2](/img/structure/B2831579.png)
tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
The compound tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate belongs to a class of chemicals involved in various synthetic and chemical property studies. Research has explored its derivates and analogs extensively for their unique chemical behaviors and potential applications in material science and organic synthesis.
Regioselectivity in Synthesis : Studies on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrate the impact of different reaction media and conditions on regioselectivity, emphasizing the role of specific substituents and reaction environments on the outcomes of synthetic processes M. Martins et al., 2012.
Photophysical Properties : Research on Pt(II) complexes with pyrazole chelates reveals insights into the photophysical properties of materials, indicating potential applications in organic light emitting diodes (OLEDs) and mechanoluminescent devices Li-min Huang et al., 2013.
Hydrogen Bonding and Molecular Packing : Investigations into the molecular structures of certain pyrazole derivates have highlighted the significance of hydrogen bonding and π-π stacking interactions in determining the crystal packing and physical properties of these compounds J. Portilla et al., 2011.
Protecting Groups in Organic Synthesis : Research on tert-butyl as a pyrazole protecting group discusses its utility in the preparation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, underlining the practical aspects of using tert-butyl groups in synthetic chemistry P. Pollock et al., 2014.
Ligand Design for Metal Complexes : Studies on the design and synthesis of ligands based on the pyrazole group for creating metal complexes showcase the versatility of these ligands in forming stable, functional complexes with metals, which can have implications in catalysis and material science R. Claramunt et al., 2003.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets by binding to them, thereby altering their function and leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
tert-butyl 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O2/c1-19(2,3)26-18(25)24-8-6-12(7-9-24)16-11-17(23-22-16)14-5-4-13(20)10-15(14)21/h4-5,10-12H,6-9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDQOQWSSFZSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

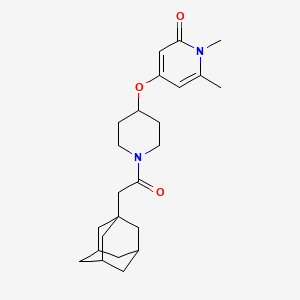
![5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2831497.png)
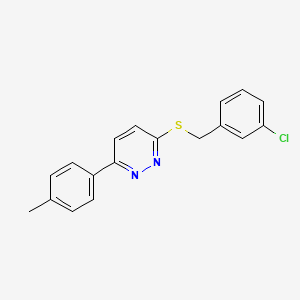
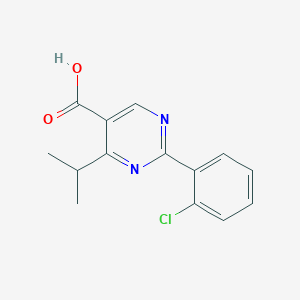
![N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide](/img/structure/B2831500.png)
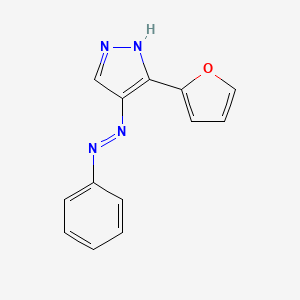

![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)
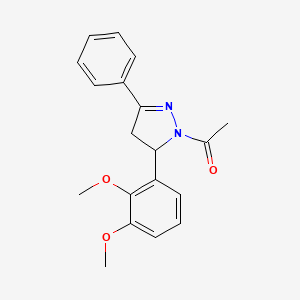
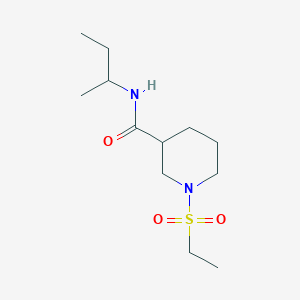
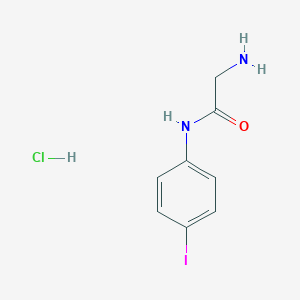

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)
